Cas no 146887-34-5 (α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile)

α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)-2-oxoethyl]-α-phenyl-
- Piretanide Impurity 5-d4
- α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile
-
- インチ: 1S/C19H15ClN4O/c20-17-8-6-15(7-9-17)18(25)10-19(11-21,12-24-14-22-13-23-24)16-4-2-1-3-5-16/h1-9,13-14H,10,12H2
- InChIKey: AQQYGOKTYQRYOU-UHFFFAOYSA-N
- ほほえんだ: N1(CC(CC(C2=CC=C(Cl)C=C2)=O)(C2=CC=CC=C2)C#N)C=NC=N1
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 611.0±65.0 °C(Predicted)
- 酸性度係数(pKa): 2.22±0.10(Predicted)
α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C238660-25mg |
α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |
146887-34-5 | 25mg |
$ 1114.00 | 2023-04-18 | ||
TRC | C238660-5mg |
α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |
146887-34-5 | 5mg |
$ 242.00 | 2023-04-18 | ||
TRC | C238660-10mg |
α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |
146887-34-5 | 10mg |
$ 454.00 | 2023-04-18 | ||
TRC | C238660-50mg |
α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |
146887-34-5 | 50mg |
$ 1946.00 | 2023-04-18 | ||
TRC | C238660-250mg |
α-[2-(4-Chlorophenyl)-2-oxoethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile |
146887-34-5 | 250mg |
$ 7600.00 | 2023-09-08 |
α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile 関連文献
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrileに関する追加情報
Introduction to α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile (CAS No. 146887-34-5)
The compound α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile, identified by its CAS number CAS No. 146887-34-5, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The compound's unique framework, incorporating a triazole ring and various aromatic and heterocyclic functionalities, positions it as a promising candidate for further exploration in synthetic chemistry and biological activity studies.
Recent research in the domain of heterocyclic compounds has highlighted the importance of triazole derivatives in medicinal chemistry. The triazole core, characterized by its three-membered nitrogen-containing ring, is well-documented for its role in enhancing the bioavailability and pharmacological properties of various therapeutic agents. Specifically, the presence of a nitrile group and an ester moiety in α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile introduces additional layers of reactivity and functionality that could be exploited for designing novel pharmacophores.
In the context of modern drug discovery, the structural features of this compound are particularly noteworthy. The combination of a phenyl group and a chlorophenyl substituent provides a rich scaffold for interactions with biological targets. These substituents are often employed to modulate electronic properties and binding affinity, making them valuable in the design of small-molecule inhibitors and agonists. The oxoethyl group further contributes to the compound's complexity, offering potential sites for further derivatization and functionalization.
Current studies have begun to elucidate the synthetic pathways and chemical transformations associated with this compound. Researchers have explored various methodologies for its preparation, including multi-step organic synthesis involving cyclization reactions and nucleophilic substitutions. These synthetic approaches not only provide insights into the structural assembly but also open avenues for scaling up production for further preclinical evaluations.
The biological activity of α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile has been a focal point of investigation. Preliminary in vitro studies have suggested potential interactions with enzymes and receptors relevant to several therapeutic areas. For instance, its molecular framework may allow it to engage with targets involved in inflammatory responses, metabolic disorders, or neurodegenerative diseases. However, comprehensive pharmacological profiling is still underway to fully understand its spectrum of activity.
The compound's stability and solubility characteristics are also critical factors in its development as a pharmaceutical agent. Investigations into its physicochemical properties have revealed interesting insights into how modifications at the molecular level can influence these attributes. Enhancing solubility while maintaining stability is a common goal in drug formulation, and this compound's structure offers opportunities for such optimizations.
Advances in computational chemistry have further accelerated the study of this compound. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and potential side effects with greater precision. These simulations complement experimental data and provide a more holistic understanding of the compound's behavior within biological systems.
The integration of machine learning algorithms into drug discovery has also played a role in analyzing the potential of CAS No. 146887-34-5. By leveraging large datasets and predictive models, scientists can identify promising derivatives and analogs more efficiently. This approach aligns with the broader trend toward data-driven drug design, where computational power enhances traditional synthetic and experimental methodologies.
Future directions for research on this compound include exploring its role in combinatorial therapies. The versatility of its structural features suggests that it could be combined with other agents to achieve synergistic effects or to mitigate resistance mechanisms. Such combinations are increasingly important in addressing complex diseases that require multifaceted therapeutic interventions.
In summary, α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile represents a compelling subject of study in pharmaceutical chemistry. Its unique molecular architecture and functional groups offer numerous possibilities for further development. As research progresses, this compound is poised to contribute significantly to advancements in drug discovery and medicinal chemistry.
146887-34-5 (α-2-(4-Chlorophenyl)-2-oxoethyl-α-phenyl-1H-1,2,4-triazole-1-propanenitrile) 関連製品
- 1256822-42-0(Methyl 5-fluoro-4-methoxypicolinate)
- 1804755-47-2(3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide)
- 1807066-52-9(3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride)
- 14919-37-0(DL-Lauroylcarnitine Chloride)
- 380434-28-6(2-Cyano-3-[3-methoxy-4-(pentyloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]-2-propenamide)
- 1624260-86-1(Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate)
- 1573253-02-7(2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid)
- 2172569-76-3(1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonyl fluoride)
- 2171183-30-3((2R)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-(methylsulfanyl)butanoic acid)
- 1188263-66-2(1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1))




